2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Chemical Inhibition and Enzyme Selectivity
Compounds with imidazole and pyridine structures have been identified as potent and selective inhibitors for various cytochrome P450 (CYP) isoforms in human liver microsomes. These compounds play a crucial role in understanding drug-drug interactions by inhibiting specific CYP isoforms responsible for the metabolism of a broad range of drugs. The selectivity and potency of these inhibitors are vital for phenotyping studies to predict potential drug interactions (Khojasteh et al., 2011).
Biological and Medicinal Applications
The design and synthesis of compounds with imidazole scaffolds, including imidazopyridine derivatives, have been the focus of research due to their selective inhibition of enzymes and receptors, such as the p38 mitogen-activated protein (MAP) kinase. These compounds are known for their roles in reducing proinflammatory cytokine release, suggesting their potential in treating inflammation-related diseases (Scior et al., 2011).
Moreover, heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown significant potential in organic synthesis, catalysis, and drug development due to their biological importance and versatility as synthetic intermediates. These compounds have been explored for their anticancer, antibacterial, anti-inflammatory activities among others, highlighting the diverse potential of heterocyclic compounds in medicinal chemistry (Li et al., 2019).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, which suggests that they interact with various targets in the body . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological effects .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
The broad range of biological activities associated with imidazole derivatives suggests that they can induce various molecular and cellular changes .
Future Directions
Properties
IUPAC Name |
2-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-2-7-16-13(5-1)11-18-9-8-17-14(18)12-4-3-6-15-10-12;;;/h1-2,5,7-9,12,15H,3-4,6,10-11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOHDNMGWWDMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.